molecular formula C10H8N4O B12892997 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide CAS No. 94782-81-7

4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide

Cat. No.: B12892997
CAS No.: 94782-81-7
M. Wt: 200.20 g/mol
InChI Key: KGWKZMDPLIMRRO-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is a heterocyclic compound that features a fused ring system combining benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or Brønsted acidic ionic liquids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2-carboxamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

94782-81-7

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C10H8N4O/c11-10(15)7-5-9-12-6-3-1-2-4-8(6)14(9)13-7/h1-5,13H,(H2,11,15)

InChI Key

KGWKZMDPLIMRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)N

Origin of Product

United States

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